molecular formula C24H19Cl2FN6O2 B4312679 N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE

N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE

Cat. No.: B4312679
M. Wt: 513.3 g/mol
InChI Key: OAYSNXXVQYDZLL-UHFFFAOYSA-N
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Description

N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups

Preparation Methods

The synthesis of N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of aromatic rings allows for potential oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the nitrogen-containing functional groups, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, with common reagents including halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2FN6O2/c25-15-13-20(26)21(28-14-15)34-18-7-9-19(10-8-18)35-24-31-22(29-17-5-3-16(27)4-6-17)30-23(32-24)33-11-1-2-12-33/h3-10,13-14H,1-2,11-12H2,(H,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYSNXXVQYDZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)OC4=CC=C(C=C4)OC5=C(C=C(C=N5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE
Reactant of Route 3
Reactant of Route 3
N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE
Reactant of Route 4
Reactant of Route 4
N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE
Reactant of Route 5
Reactant of Route 5
N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE
Reactant of Route 6
Reactant of Route 6
N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE

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